molecular formula C7H5Cl2NO4S B1210301 Halazone CAS No. 80-13-7

Halazone

Cat. No. B1210301
CAS RN: 80-13-7
M. Wt: 270.09 g/mol
InChI Key: XPDVQPODLRGWPL-UHFFFAOYSA-N
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Safety and Hazards

Inhalation, ingestion, or contact (skin, eyes) with vapors or substance may cause severe injury, burns, or death . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

While Halazone has been widely used for the disinfection of drinking water, it has largely been replaced in that use by sodium dichloroisocyanurate . The primary limitation of this compound tablets was the very short usable life of opened bottles, typically three days or less . Future research may focus on improving the stability of this compound or finding more effective alternatives.

Biochemical Analysis

Biochemical Properties

Halazone plays a crucial role in biochemical reactions due to its ability to release hypochlorous acid upon hydrolysis. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit carbonic anhydrase II with a dissociation constant (Kd) value of 1.45 µM . Additionally, it protects sodium channels from inactivation, highlighting its interaction with ion channels . The nature of these interactions involves the oxidation and chlorination of organic compounds, leading to their denaturation or destruction .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The hypochlorous acid released by this compound acts as a powerful oxidizer, leading to the denaturation of proteins and other cellular components . This can result in the inhibition of cellular processes and, in some cases, cell death. This compound’s impact on cell signaling pathways and gene expression further underscores its role in modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to release hypochlorous acid through the hydrolysis of chlorine-nitrogen bonds. This hypochlorous acid acts as a potent oxidizing and chlorinating agent, targeting various biomolecules. This compound binds to enzymes and proteins, leading to their inhibition or activation. For example, its inhibition of carbonic anhydrase II affects the enzyme’s activity, altering cellular pH regulation . Additionally, this compound’s interaction with sodium channels prevents their inactivation, impacting ion transport and cellular excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to decompose at temperatures around 195°C, emitting chlorine and nitrous and sulfur oxides . Over time, the stability of this compound solutions can decrease, leading to reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in cellular damage and altered metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively disinfects water without causing significant adverse effects. At higher doses, toxic effects have been observed. For instance, an oral dose of 1.0 g/kg in rats caused lesions in the gastric mucosa, while an intravenous dose of 300 mg/kg resulted in pulmonary congestion and edema . These findings highlight the importance of dosage in determining the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. In rabbits, this compound is metabolized to p-sulphonamidobenzoic acid . This metabolic transformation underscores the compound’s involvement in biochemical processes. Additionally, this compound’s impact on metabolic flux and metabolite levels can influence cellular metabolism, further highlighting its role in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation. For example, this compound’s binding to sodium channels influences its distribution within excitable tissues . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in various applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, this compound’s interaction with carbonic anhydrase II suggests its localization in regions where this enzyme is active . Additionally, its effects on sodium channels indicate its presence in excitable cell membranes . The subcellular localization of this compound is essential for understanding its biochemical and cellular effects.

Preparation Methods

Halazone can be synthesized through several methods. One common method involves the chlorination of p-sulfonamidobenzoic acid in an alkaline medium . Another synthesis route is the oxidation of dichloramine-T with potassium permanganate in a mild alkaline medium . Industrial production methods typically involve these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Halazone undergoes various chemical reactions, including hydrolysis and oxidation. When dissolved in water, this compound hydrolyzes to release hypochlorous acid (HClO), a powerful oxidizer and chlorinating agent . This reaction can be represented as:

(R1)(R2)NCl+H2OHOCl+(R1)(R2)NH(R1)(R2)NCl + H₂O → HOCl + (R1)(R2)NH (R1)(R2)NCl+H2​O→HOCl+(R1)(R2)NH

The hypochlorous acid formed is responsible for the disinfecting activity of this compound, as it destroys or denatures many organic compounds .

properties

IUPAC Name

4-(dichlorosulfamoyl)benzoic acid
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InChI

InChI=1S/C7H5Cl2NO4S/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
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InChI Key

XPDVQPODLRGWPL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(Cl)Cl
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Molecular Formula

C7H5Cl2NO4S
Record name HALAZONE
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DSSTOX Substance ID

DTXSID9025370
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Molecular Weight

270.09 g/mol
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Physical Description

Halazone is a fine white powder with an odor of chlorine. (NTP, 1992), Solid with an odor of chlorine; [Merck Index]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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CAS RN

80-13-7
Record name HALAZONE
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Melting Point

415 °F (NTP, 1992)
Record name HALAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact mechanism of action isn't fully detailed in the provided research, studies indicate that halazone acts as a disinfectant by releasing hypochlorous acid (HOCl) in water. [, ] This HOCl is a strong oxidizing agent that effectively eliminates a wide range of waterborne bacteria, including Escherichia coli and Salmonella typhi. [, ]

A: Research highlights the importance of using dry ingredients in the formulation of this compound tablets. [] The presence of moisture significantly accelerates the decomposition of this compound, reducing its shelf-life and effectiveness as a disinfectant. Tablets formulated with dry borax or sodium carbonate exhibit superior stability compared to those containing sodium bicarbonate or salts with water molecules trapped within their crystal structure. []

A: Studies indicate that water hardness does not significantly interfere with the sterilizing action of this compound. [] This feature makes this compound a versatile disinfectant for treating various water sources, regardless of their mineral content.

A: Contrary to earlier beliefs, this compound has proven effective against Giardia cysts. [] Studies demonstrate that commercially available this compound tablets, when used as directed, can successfully eliminate Giardia cysts, contributing to safer drinking water.

A: Research suggests a strong correlation between the redox potential of chlorinated water and its ability to kill Escherichia coli. [] In studies comparing various chlorine compounds, including this compound, measuring the redox potential proved to be a better indicator of disinfecting power compared to measuring available chlorine levels. []

A: Research has revealed that this compound acts as an inhibitor of human carbonic anhydrase II (CA II). [] This enzyme plays a crucial role in various physiological processes. This finding suggests the potential for this compound to be further investigated for medicinal applications, although this is not its current primary use.

A: this compound is a p-sulphondichloraminobenzoic acid with the chemical formula C7H5Cl2NO4S. [] Unfortunately, the provided research does not offer detailed spectroscopic data like NMR or IR spectra.

A: Studies investigated the effect of combining this compound with chalk in water treatment. [, ] Results showed that this combination could accelerate the sedimentation rate of impurities in surface water, potentially improving the overall efficiency of the disinfection process.

A: Yes, research investigated "Chlor-floc" tablets, which utilize flocculation and disinfection. [] One variant, Chlor-floc B, containing dichloro-S-triazine-trione, exhibited rapid and efficient removal of E. coli, coliphage V1, and poliovirus 1 from test water, highlighting the continuous development of water purification technologies. []

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